9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride basic properties
9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the fundamental basic and physicochemical properties of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride. As a derivative of adenine, a key biological purine, this compound possesses multiple basic centers, making a thorough understanding of its protonation behavior critical for its application in research and drug development. This document synthesizes theoretical principles with established data from analogous purine structures to predict pKa values, protonation sites, solubility, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, including potentiometric titration, solubility assessment, and HPLC-based stability analysis. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed experimental design and ensuring the reliable use of this compound.
Introduction
Overview of N9-Substituted Purine Derivatives in Drug Discovery
Purine analogues represent a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and antineoplastic agents.[1][2] The substitution at the N9 position of the purine ring is a common strategy to create nucleoside analogues that can interact with a wide array of biological targets, including protein kinases, polymerases, and other enzymes involved in cellular metabolism.[1] The nature of the N9-substituent profoundly influences the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn dictate its pharmacokinetic and pharmacodynamic profile. Synthetic 6- and 9-substituted purines have been investigated for their potential as cardiovascular agents and for their antitumor and antiviral activities.[1]
Chemical Identity of 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride
9-(2-aminoethyl)-9H-purin-6-amine is a synthetic derivative of adenine characterized by an aminoethyl group attached at the N9 position. It is supplied as a trihydrochloride salt, indicating the presence of three protonated basic centers at physiological pH. This salt form is designed to enhance aqueous solubility and stability for laboratory use.
Table 1: Chemical Identity of 9-(2-aminoethyl)-9H-purin-6-amine and its Trihydrochloride Salt
| Property | Value | Source |
| Compound Name | 9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride | - |
| Synonym | 9-(2-aminoethyl)adenine trihydrochloride | - |
| CAS Number | 197712-56-4 (for hydrochloride salt) | [3] |
| Molecular Formula | C₇H₁₃Cl₃N₆ | Calculated |
| Molecular Weight | 287.58 g/mol | Calculated |
| Free Base Formula | C₇H₁₀N₆ | Calculated |
| Free Base M.Wt. | 178.20 g/mol | Calculated |
| InChI Key (HCl Salt) | ADPSYFZCBXGAAI-UHFFFAOYSA-N |
Physicochemical and Basic Properties
Structural Analysis and Protonation States
The basicity of 9-(2-aminoethyl)-9H-purin-6-amine is determined by the availability of lone-pair electrons on its nitrogen atoms. There are four primary basic centers in the molecule: the N1, N3, and N7 atoms of the purine ring, the exocyclic amine at C6, and the primary amine of the N9-ethylamino substituent.
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Purine Ring Nitrogens: For adenine and its N9-substituted derivatives, the N1 position is the most basic site on the purine ring.[4][5] Protonation at N1 is favored over N3 and N7.[4][6] In highly acidic conditions (pH < 2), adenine can be doubly protonated at both N1 and N7.[7]
-
Exocyclic C6-Amine: The exocyclic amino group (C6-NH₂) is significantly less basic than the ring nitrogens due to the delocalization of its lone pair into the aromatic purine system.
-
Aliphatic Side-Chain Amine: The primary amine on the 2-aminoethyl side chain is a strong basic center, comparable to that of a simple alkylamine. Its pKa is expected to be significantly higher than any of the purine nitrogens.
Given these considerations, the "trihydrochloride" salt form implies that the three most basic sites are protonated: the N9-side chain amine, the N1 purine nitrogen, and the N7 purine nitrogen.
Caption: Predicted hierarchy of basic centers in the molecule.
Predicted pKa Values
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Reference |
| pKa₁ (Side-Chain -NH₃⁺) | ~10.5 - 10.8 | Similar to ethylamine (~10.7). This is the least acidic proton. |
| pKa₂ (Purine N1-H⁺) | ~4.1 | Based on data for 9-propyl-9H-purin-6-amine (pKa ~4.13). |
| pKa₃ (Purine N7-H⁺) | ~1.5 - 2.5 | N7 is less basic than N1 in adenosine derivatives.[6] The trihydrochloride form suggests this site is protonated. |
| Aqueous Solubility | High (>50 mg/mL) | As a trihydrochloride salt of a small molecule, high water solubility is expected.[8] |
| DMSO Solubility | High | DMSO is a versatile solvent for many organic compounds, including purines.[9][10] |
| Ethanol Solubility | Moderate to High | Expected to be soluble, but potentially less so than in water or DMSO. |
Solubility Profile
The trihydrochloride salt form of 9-(2-aminoethyl)-9H-purin-6-amine is designed for high aqueous solubility. The three positive charges on the protonated amines will interact favorably with polar water molecules. In contrast, the free base form would be significantly less soluble in water due to the relatively nonpolar purine core. For non-aqueous applications, the compound is predicted to be highly soluble in polar aprotic solvents like DMSO.
Stability Considerations
Purine derivatives are generally stable under standard laboratory conditions. However, several factors can lead to degradation:
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pH: The N9-C bond, analogous to the N-glycosidic bond in nucleosides, can be susceptible to hydrolysis under strongly acidic conditions (pH < 2). In alkaline conditions, the purine ring itself is generally stable.
-
Temperature: As with most organic molecules, prolonged exposure to high temperatures should be avoided to prevent thermal decomposition.
-
Oxidation: While the purine ring is relatively stable to oxidation, strong oxidizing agents should be avoided.[11]
For long-term storage, the solid trihydrochloride salt should be kept in a tightly sealed container in a cool, dry place.[12] Solutions should be prepared fresh; if storage is necessary, they should be kept at -20°C or below and undergo limited freeze-thaw cycles.
Experimental Characterization Protocols
The following protocols provide standardized, self-validating methodologies for the empirical determination of the key basic properties of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride.
Caption: Experimental workflow for physicochemical characterization.
Potentiometric Titration for pKa Determination
This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa values corresponding to the different basic groups.
Methodology:
-
Preparation: Accurately weigh approximately 10-20 mg of 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride and dissolve it in 50 mL of deionized, CO₂-free water.
-
Titrant: Prepare a standardized solution of 0.1 M NaOH. Ensure it is carbonate-free.
-
Instrumentation: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment (typically 25 °C).
-
Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL), recording the pH after each addition. Ensure the pH reading stabilizes before adding the next increment.
-
Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) will show peaks at the equivalence points, which helps in accurately locating the half-equivalence points. Three distinct buffer regions should be observable, corresponding to the deprotonation of N7-H⁺, N1-H⁺, and the side-chain -NH₃⁺.
-
Trustworthiness: Run the titration in triplicate to ensure reproducibility. Titrate a known standard (e.g., potassium hydrogen phthalate) to validate the titrant concentration and instrument performance.
Determination of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a specific analytical technique like UV-Vis spectrophotometry (at the λmax of the purine chromophore) or, more accurately, High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Trustworthiness: A standard calibration curve must be generated to ensure accurate quantification. The experiment should be performed in triplicate. Visual inspection should confirm the presence of undissolved solid at the end of the experiment.
HPLC-Based Stability Assessment
A forced degradation study is essential to understand the compound's intrinsic stability and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:
-
Acidic: Add 0.1 M HCl and incubate at 60 °C.
-
Basic: Add 0.1 M NaOH and incubate at 60 °C.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate a solution (in a neutral buffer) at 60 °C.
-
Control: Keep an aliquot of the stock solution protected from light at 4 °C.
-
-
Time Points: Collect samples from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using a validated reverse-phase HPLC method with a UV detector. The method should be capable of separating the parent compound from any potential degradation products. A gradient elution is often required.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining at each time point. The appearance of new peaks indicates degradation.
-
Trustworthiness: The analytical method must be validated for specificity (the ability to resolve the parent peak from degradants). A peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is not co-eluting with any degradants.
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]
-
Storage: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.[12] For long-term storage, refrigeration (2-8 °C) is recommended.
-
Safety: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[14] While specific toxicity data is unavailable, purine analogues should be handled with care as they can be biologically active.
Conclusion
9-(2-aminoethyl)-9H-purin-6-amine Trihydrochloride is a highly polar, water-soluble derivative of adenine with three distinct basic centers. The predicted pKa values suggest that the side-chain amine is the most basic, followed by the N1 and N7 positions of the purine ring. This complex acid-base chemistry is fundamental to its behavior in biological and chemical systems. While its salt form ensures high solubility, its stability, particularly in acidic solutions, must be empirically verified for specific applications. The protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound, ensuring data integrity and facilitating its effective use in scientific investigation.
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